
Sulfo-Cy3-PEG2-TCO (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cy3-PEG2-TCO (disodium) is a derivative of Cy3 (Cyanine3) dye that contains sulfonate and trans-cyclooctene (TCO) groups. This compound is known for its high specificity in click chemistry reactions, particularly with tetrazine functional groups, forming covalent bonds. It is widely used in biological research for tracking biomolecules such as antibodies and proteins due to its fluorescent properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cy3-PEG2-TCO (disodium) involves the conjugation of Cy3 dye with polyethylene glycol (PEG2) and TCO. The process typically includes the following steps:
Activation of Cy3 Dye: The Cy3 dye is activated using a suitable activating agent.
PEGylation: The activated Cy3 dye is then conjugated with PEG2 to enhance its solubility and biocompatibility.
TCO Conjugation: Finally, the PEGylated Cy3 dye is reacted with TCO to form the final product
Industrial Production Methods
Industrial production of Sulfo-Cy3-PEG2-TCO (disodium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the product. The reaction conditions are optimized for large-scale production, including temperature control, solvent selection, and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfo-Cy3-PEG2-TCO (disodium) primarily undergoes click chemistry reactions, specifically with tetrazine functional groups. This reaction is highly specific and forms stable covalent bonds. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
Reagents: Tetrazine-functionalized molecules.
Conditions: Aqueous or organic solvents, room temperature or slightly elevated temperatures.
Major Products
The major product formed from the reaction of Sulfo-Cy3-PEG2-TCO (disodium) with tetrazine is a covalently bonded complex that retains the fluorescent properties of the Cy3 dye .
Wissenschaftliche Forschungsanwendungen
Sulfo-Cy3-PEG2-TCO (disodium) has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for labeling and tracking molecules.
Biology: Employed in fluorescence imaging to track the location and dynamics of biomolecules such as proteins and antibodies.
Medicine: Utilized in diagnostic assays and therapeutic research for its ability to label and track specific biomolecules.
Industry: Applied in the development of biosensors and diagnostic tools
Wirkmechanismus
The mechanism of action of Sulfo-Cy3-PEG2-TCO (disodium) involves its TCO group reacting with tetrazine functional groups in a highly specific click chemistry reaction. This reaction forms a stable covalent bond, allowing the compound to be covalently attached to biomolecules. The fluorescent properties of the Cy3 dye enable the tracking and imaging of these biomolecules in various biological samples .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sulfo-Cy3-PEG4-TCO
- Sulfo-Cy5-PEG2-TCO
- Sulfo-Cy7-PEG2-TCO
Uniqueness
Sulfo-Cy3-PEG2-TCO (disodium) is unique due to its specific combination of Cy3 dye, PEG2, and TCO. This combination provides high solubility, biocompatibility, and specificity in click chemistry reactions, making it highly effective for biological imaging and tracking applications .
Eigenschaften
Molekularformel |
C47H64N4Na2O14S3 |
|---|---|
Molekulargewicht |
1051.2 g/mol |
IUPAC-Name |
disodium;(2E)-1-[6-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(E)-3-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C47H66N4O14S3.2Na/c1-46(2)38-33-36(67(57,58)59)20-22-40(38)50(26-12-8-11-19-44(52)48-24-28-63-30-31-64-29-25-49-45(53)65-35-15-9-6-5-7-10-16-35)42(46)17-13-18-43-47(3,4)39-34-37(68(60,61)62)21-23-41(39)51(43)27-14-32-66(54,55)56;;/h5-6,13,17-18,20-23,33-35H,7-12,14-16,19,24-32H2,1-4H3,(H4-,48,49,52,53,54,55,56,57,58,59,60,61,62);;/q;2*+1/p-2/b6-5-;; |
InChI-Schlüssel |
QFCYIVIBRZKPKP-XNOMRPDFSA-L |
Isomerische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCC/C=C\CC5)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+] |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCC=CCC5)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


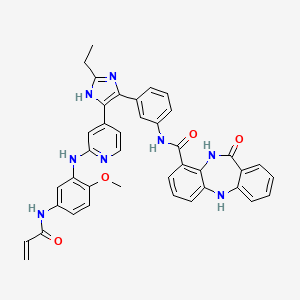
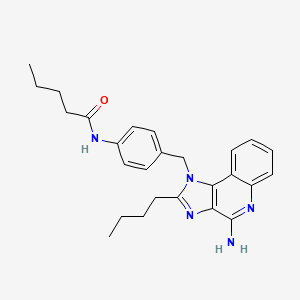
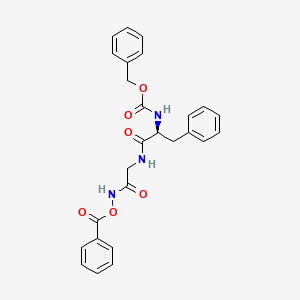
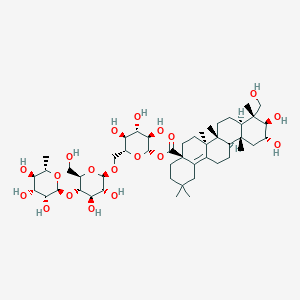

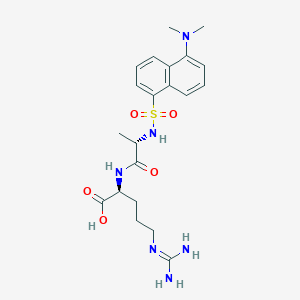
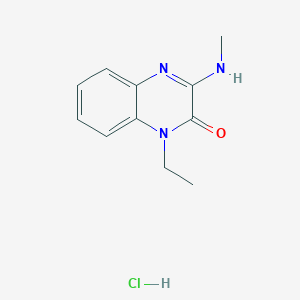
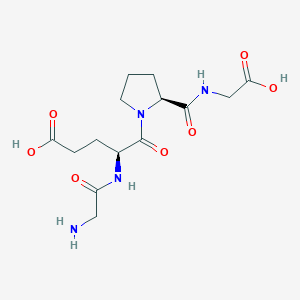

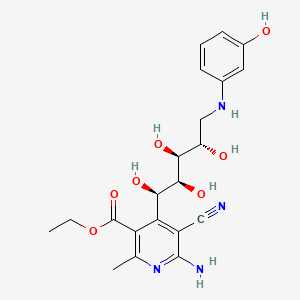
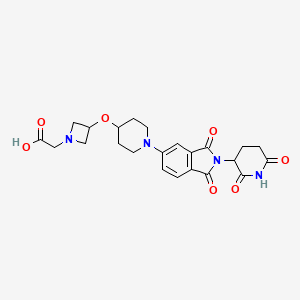

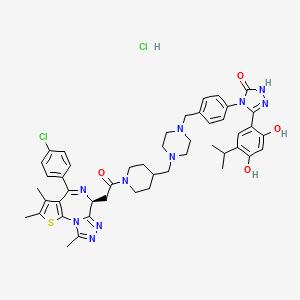
![9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12378597.png)
